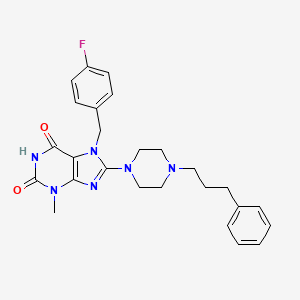

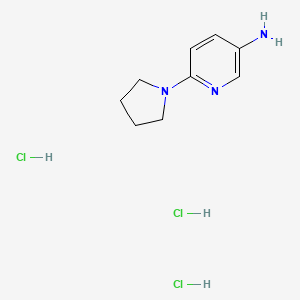

![molecular formula C12H9N3O B2954595 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 161922-05-0](/img/structure/B2954595.png)

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

Descripción general

Descripción

“1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a pyridine ring attached to a benzimidazole ring. This unique structure contributes to its versatility and potential for various applications .Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Compounds related to 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one have been synthesized and characterized, highlighting their importance in the field of synthetic and structural chemistry. For example, N-alkylation techniques have been utilized for the synthesis of structurally related compounds, with their molecular and spectroscopic features characterized through IR, NMR, and UV-vis spectroscopy, supported by quantum chemical calculations (Özdemir, Dayan, & Demirmen, 2016).

Novel Synthetic Routes

Research has demonstrated efficient synthetic routes to create derivatives of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, employing three-component reactions that underscore the versatility of this scaffold in organic synthesis. These methods allow for the generation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Functionalization Reactions

Functionalization reactions of related compounds have been thoroughly investigated, offering insights into the reactivity and potential applications of these compounds in medicinal chemistry and beyond. Experimental and theoretical studies have explored the mechanisms of these reactions, further expanding the utility of this chemical framework (Yıldırım, Kandemirli, & Demir, 2005).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, closely related to the core structure of interest, has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes. This discovery opens up new avenues for research in coordination chemistry and organometallic chemistry, demonstrating the structural and functional versatility of this scaffold (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Coordination Compounds and Photoluminescent Properties

The synthesis and characterization of coordination compounds based on derivatives of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one have been explored, revealing their potential in materials science, particularly in the development of new photoluminescent materials. This research highlights the diverse applications of these compounds beyond their traditional use in organic synthesis (Li, Ni, & Yong, 2018).

Direcciones Futuras

Given the potential of imidazo[1,5-a]pyridine derivatives in various research areas, future directions could include further exploration of their chemical properties, potential applications, and mechanisms of action . Additionally, more research could be conducted to understand their safety profile and potential hazards.

Propiedades

IUPAC Name |

3-pyridin-3-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHFMWYEVYEBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

161922-05-0 | |

| Record name | 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

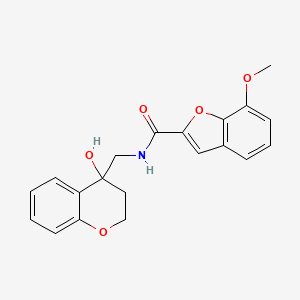

![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)

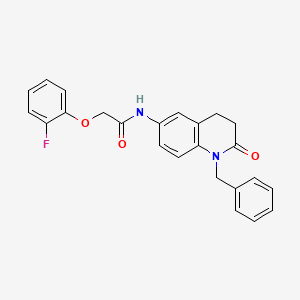

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)

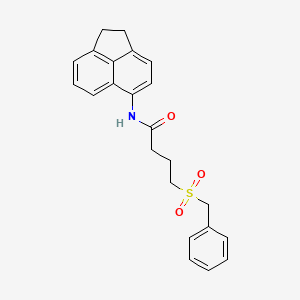

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)

![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)

![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)